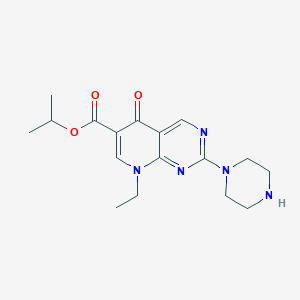

Pipemidic Acid Isopropyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H23N5O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

propan-2-yl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C17H23N5O3/c1-4-21-10-13(16(24)25-11(2)3)14(23)12-9-19-17(20-15(12)21)22-7-5-18-6-8-22/h9-11,18H,4-8H2,1-3H3 |

InChI Key |

XABMKWPPLJKAOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Pipemidic Acid Isopropyl Ester and Analogues

General Principles of Carboxylic Acid Esterification

The conversion of a carboxylic acid to an ester involves the replacement of the hydroxyl (-OH) group of the carboxyl moiety with an alkoxy (-OR) group.

Fischer-Speier esterification, commonly known as Fischer esterification, is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgbyjus.com This reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To achieve high yields of the ester, the equilibrium must be shifted towards the products. byjus.com This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. byjus.comorganic-chemistry.org

The mechanism of Fischer esterification involves several key steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination : The intermediate eliminates a molecule of water to form a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

Esters can also be synthesized through the alkylation of a carboxylate anion. organic-chemistry.org This method involves the reaction of a carboxylate salt with an alkylating agent, such as an alkyl halide, in an Sₙ2 reaction. libretexts.org This approach is distinct from Fischer esterification as it does not typically produce water. organic-chemistry.org

A well-known example of a reaction involving enolate alkylation is the malonic ester synthesis, which is used to prepare carboxylic acids from alkyl halides. openstax.org This process begins with the deprotonation of diethyl malonate to form an enolate, which then acts as a nucleophile and attacks an alkyl halide. libretexts.orgopenstax.org While the final product after hydrolysis and decarboxylation is a carboxylic acid, the initial step demonstrates the principle of alkylating at a carbon alpha to a carbonyl group. openstax.orgwikipedia.org This principle can be extended to the direct O-alkylation of carboxylates to form esters using various alkylating reagents. tcichemicals.com

| Reagent Type | Example | Description |

|---|---|---|

| Alkyl Halides | Iodomethane | Reacts with carboxylate salts in an SN2 reaction. libretexts.org |

| Orthoesters | Triethyl orthoformate | Used for ester synthesis from carboxylic acids. tcichemicals.com |

| N,N-Dimethylformamide Dialkyl Acetals | DMF-DMA | Serves as an alkylating agent for carboxylic acids. tcichemicals.com |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. tandfonline.com In esterification, microwave irradiation can dramatically reduce reaction times, often from hours to just a few minutes, while producing nearly quantitative yields. tandfonline.comtandfonline.com This efficiency is attributed to the rapid heating of the polar reagents and solvent by the microwave energy. tandfonline.com

The method is applicable to a wide range of carboxylic acids, including aryl and alkyl derivatives, and can be performed with only small amounts of an acid catalyst. tandfonline.commdpi.com For instance, the esterification of various benzoic acids and other carboxylic acids has been successfully achieved in as little as 5 to 30 minutes under microwave conditions. tandfonline.commdpi.com This technique is considered a green chemistry approach as it is energy-saving and often simplifies product isolation. mdpi.comrsc.org

| Method | Typical Reaction Time | Key Features |

|---|---|---|

| Fischer Esterification | Several hours | Reversible equilibrium; requires excess alcohol or water removal. byjus.commasterorganicchemistry.com |

| Alkylation | Varies | Uses alkylating agents; avoids water as a byproduct. organic-chemistry.orglibretexts.org |

| Microwave-Assisted | Minutes | Rapid heating, high yields, energy efficient. tandfonline.comtandfonline.commdpi.com |

Specific Synthetic Routes Involving Pipemidic Acid and its Derivatives

The synthesis of pipemidic acid isopropyl ester requires the initial preparation of pipemidic acid itself, followed by its conversion to the desired ester.

Pipemidic acid is a pyridopyrimidine derivative, and its synthesis involves the construction of this heterocyclic core. chemicalbook.com One documented manufacturing process starts with 6-amino-2-methylthiopyrimidine, which is reacted with ethoxymethylene malonic acid diethyl ester. chemicalbook.com The resulting intermediate is then cyclized and further modified to yield 5,8-dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid. chemicalbook.com This precursor is subsequently reacted with piperazine (B1678402) in dimethyl sulfoxide (B87167) to produce pipemidic acid. chemicalbook.com

Another synthetic pathway involves the condensation and cyclization of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethyl β-ethylaminopropionate. chemicalbook.com This is followed by bromination, condensation with piperazine, and finally hydrolysis to yield the pipemidic acid structure. chemicalbook.com Intermediates such as 2-piperazinone are also important in the synthesis of related quinolone compounds. google.com

While direct synthesis of this compound is not extensively detailed in readily available literature, its formation can be achieved by applying standard esterification methods to the carboxylic acid group of pipemidic acid. The esterification of similar quinolone derivatives often involves the activation of the carboxylic acid to facilitate the reaction. vulcanchem.com

A plausible and effective route for synthesizing this compound would be analogous to the synthesis of other quinolone esters, such as levofloxacin (B1675101) isopropyl ester. google.com This process involves two main steps:

Activation of the Carboxylic Acid : Pipemidic acid is first converted into a more reactive acylating agent. This is commonly done by reacting the carboxylic acid with thionyl chloride (SOCl₂) or a similar reagent to form the corresponding acid chloride.

Esterification : The resulting pipemidic acid chloride is then reacted with isopropyl alcohol. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. google.com

This method avoids the equilibrium limitations of the Fischer esterification and is generally efficient for converting complex carboxylic acids into their esters. vulcanchem.com

Mannich Reaction Applications in Pipemidic Acid Derivative Synthesis

The Mannich reaction is a cornerstone in the synthesis of diverse pipemidic acid derivatives. submitjurnal.idresearchgate.netmdpi.com This versatile one-pot, three-component condensation reaction involves an aminoalkylation of an acidic proton located on a substrate. mdpi.com In the context of pipemidic acid, the reaction typically combines pipemidic acid itself, formaldehyde (B43269) (or another simple aldehyde), and a primary or secondary amine, often embedded within a heterocyclic scaffold. mdpi.comnih.gov The simplicity and favorable pharmacological outcomes of its products make the Mannich reaction frequently employed in the pharmaceutical industry. nih.gov

Research has successfully demonstrated the synthesis of new pipemidic acid derivatives by reacting it with formaldehyde and various 4,5-disubstituted 1,2,4-triazole-3-thiones. nih.govresearchgate.net This specific application of the Mannich reaction yields novel hybrid molecules, referred to as Mannich bases, which connect the pipemidic acid core to a triazole moiety. nih.gov The general procedure involves dissolving the respective 1,2,4-triazole-3-thione derivative in ethanol, followed by the addition of formaldehyde and pipemidic acid. nih.gov The resulting compounds have been investigated for their biological activities. nih.govresearchgate.net

Table 1: Example Components in Mannich Reaction for Pipemidic Acid Derivatives As described in research literature. nih.gov

| Role | Compound/Reagent | Specific Example |

| Substrate with Acidic H | Pipemidic Acid | Pipemidic Acid |

| Aldehyde | Formaldehyde | Formaldehyde (aqueous solution) |

| Amine Component | 4,5-disubstituted 1,2,4-triazole-3-thione | Various substituted triazole-thiones |

| Solvent | Ethanol | Ethanol (96%) |

Utilization of Key Synthetic Intermediates

The synthesis of this compound fundamentally relies on specific intermediates that facilitate the formation of the ester group. The selection of these intermediates is crucial for reaction efficiency and yield.

Role of Potassium Isopropoxide in Chemical Synthesis

Potassium isopropoxide (C₃H₇KO) is a vital reagent and intermediate in various fields of organic synthesis, including the pharmaceutical sector. lookchem.comthermofisher.inissuu.com It is a strong, non-nucleophilic base, making it highly effective for deprotonation and base-catalyzed reactions. lookchem.com In the production of pipemidic acid, potassium isopropoxide serves as an important coupling agent. researchgate.net

Its preparation often involves the reaction of potassium hydroxide (B78521) with isopropanol (B130326). This reaction is reversible, necessitating the removal of water to drive the equilibrium toward the product. researchgate.net Azeotropic distillation, using an agent like cyclohexane, is a common industrial method to remove the water generated during the reaction, thereby improving the yield and purity of the potassium isopropoxide. researchgate.net

In broader synthetic applications, potassium isopropoxide is used as a catalyst for polymerization and isomerization reactions and as a reagent in the formation of ethers. lookchem.comthermofisher.in Its utility in the synthesis of Active Pharmaceutical Ingredients (APIs) is a significant driver of its demand. issuu.com

Propylene-Based Reactions for Isopropyl Ester Formation

The isopropyl ester functional group is typically formed via reactions involving propylene (B89431). A primary industrial method for creating isopropyl esters is the direct reaction of propylene with a carboxylic acid in the presence of an acid catalyst. google.com This process involves passing gaseous propylene and the liquid carboxylic acid over a catalyst, such as a sulfonic acid type ion exchanger, at elevated temperatures (40 to 170°C). google.com

An alternative and historically significant pathway is the indirect hydration of propylene. nih.govwikipedia.org In this two-step process, propylene is first reacted with sulfuric acid to form a mixture of sulfate (B86663) esters (mono- and diisopropyl sulfates). nih.govwikipedia.org This reaction can utilize lower-purity propylene feeds. nih.gov The resulting sulfate esters are then hydrolyzed with steam to produce isopropyl alcohol. wikipedia.org This isopropyl alcohol can subsequently be reacted with a carboxylic acid, such as pipemidic acid (often activated as an acid chloride), to yield the corresponding isopropyl ester. google.com

These propylene-based methods are foundational for the industrial production of isopropanol and various isopropyl esters, providing the essential isopropoxy group for the final molecule. nih.govgoogle.com

Molecular Mechanisms of Action and Resistance Pertaining to Pipemidic Acid Core

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary targets of pipemidic acid within bacterial cells are two essential enzymes: DNA gyrase and topoisomerase IV. patsnap.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. patsnap.com

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the separation of DNA strands during replication and transcription. patsnap.com Pipemidic acid binds to the A subunit of DNA gyrase, inhibiting its ATPase activity, which is crucial for the energy-dependent supercoiling process. patsnap.com By disrupting this function, pipemidic acid halts the advancement of the DNA replication fork, leading to the cessation of bacterial cell division. patsnap.com

Topoisomerase IV: This enzyme plays a key role in the separation of interlinked daughter DNA molecules following replication. patsnap.com Inhibition of topoisomerase IV by pipemidic acid further contributes to its bactericidal effects by preventing proper cell division. patsnap.com

The interaction of pipemidic acid with these enzymes leads to the breakage of bacterial chromosomes, a key factor in its bactericidal action. researchgate.net

Interference with DNA Gyrase Activity

Spectrum of Activity

Pipemidic acid demonstrates a broad spectrum of activity, primarily against Gram-negative bacteria, including Escherichia coli, Proteus mirabilis, and Klebsiella species. patsnap.comnih.gov It is also active against Pseudomonas aeruginosa and some Gram-positive bacteria. nih.govmedchemexpress.com However, its efficacy against Gram-positive bacteria and anaerobes is comparatively lower. patsnap.com

| Bacterium | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 0.98–3.91 nih.gov |

| Staphylococcus aureus | 6.25 toku-e.com |

| Proteus mirabilis | 0.98–7.81 nih.gov |

| Salmonella typhimurium | 0.98–7.81 nih.gov |

| Pseudomonas aeruginosa | 12.5-25 nih.gov |

Mechanisms of Bacterial Resistance

The development of bacterial resistance to pipemidic acid is a significant clinical concern. researchgate.net Bacteria can acquire resistance through several mechanisms, primarily involving mutations in the target enzymes or alterations in drug accumulation. patsnap.comresearchgate.net

The most common mechanism of resistance to pipemidic acid involves mutations in the genes that encode DNA gyrase (gyrA) and topoisomerase IV (parC). patsnap.comnih.gov These mutations lead to structural changes in the enzymes, which in turn reduces the binding affinity of pipemidic acid, diminishing its inhibitory effect. patsnap.com Spontaneous mutants of Escherichia coli K-12 with resistance to pipemidic acid have been shown to have mutations at the nalA gene, as well as newly identified genes nalC and nalD. nih.gov

Another significant mechanism of resistance is the overexpression of efflux pumps. patsnap.comresearchgate.net These are transport proteins located in the bacterial cell membrane that actively expel antibiotics from the cell, reducing their intracellular concentration to sub-therapeutic levels. patsnap.comjidc.org In Pseudomonas aeruginosa, several Resistance-Nodulation-Cell Division (RND)-type multidrug efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, are implicated in resistance to quinolones. frontiersin.orgmdpi.com Non-fluorinated quinolones like pipemidic acid are preferentially transported by the MexEF-OprN system. frontiersin.org The overexpression of these pumps can lead to multidrug resistance phenotypes. jidc.org

Research is ongoing to develop strategies to combat the emergence of resistance to pipemidic acid and other quinolones. One promising approach is the use of efflux pump inhibitors (EPIs). These compounds can block the action of efflux pumps, thereby restoring the intracellular concentration and efficacy of the antibiotic. jidc.org Studies have shown that the use of an EPI can lead to a significant reduction in the MIC of various antibiotics in multidrug-resistant P. aeruginosa isolates. jidc.org

Another area of investigation is the development of new formulations to improve the physicochemical properties and bioactivity of pipemidic acid. For instance, the inclusion of pipemidic acid in cyclodextrin (B1172386) complexes has been shown to enhance its solubility and antibacterial activity. nih.gov Furthermore, the synthesis of metal complexes and antibiotic coordination frameworks (ACFs) with pipemidic acid has demonstrated potential for improved efficacy against resistant bacteria. researchgate.netunimi.it

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Pharmacophoric Requirements for Biological Activity

The antibacterial potency of pipemidic acid is intrinsically linked to its chemical architecture. Specific functional groups and structural motifs are essential for its interaction with bacterial targets, primarily DNA gyrase and topoisomerase IV. nih.gov Alterations to the core structure can significantly impact this interaction, leading to either enhanced or diminished antibacterial effects.

The pyridopyrimidine nucleus is the fundamental scaffold of pipemidic acid, and its integrity is crucial for antibacterial activity. This core structure mimics the purine (B94841) bases of DNA, facilitating the compound's interaction with the bacterial DNA-enzyme complex. Research into related quinolone and pyridopyrimidine antibacterials has demonstrated that the planarity of this bicyclic system is a key determinant of its inhibitory action.

Substitutions on the pyridopyrimidine core can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, the introduction of certain substituents can enhance the binding affinity to the target enzymes or improve cell penetration. Conversely, inappropriate modifications can lead to a loss of activity. Studies on various pyridopyrimidine derivatives have shown that the type and position of substituents greatly influence their antimicrobial spectrum and potency. While specific SAR data for a wide range of substituents on the pipemidic acid core is not extensively documented, the general principles derived from the broader class of quinolone and pyridopyrimidine antibacterials are highly informative.

Table 1: Impact of Pyridopyrimidine Core Modifications on Antibacterial Activity of Analogous Compounds

| Modification on Core Structure | General Effect on Antibacterial Activity | Reference |

| Introduction of bulky substituents | Often leads to decreased activity due to steric hindrance at the active site. | nih.gov |

| Halogenation at specific positions | Can enhance activity, as seen with fluoroquinolones. | nih.gov |

| Alterations to the carboxy group at C-6 | Generally detrimental to activity, as this group is crucial for binding to DNA gyrase. | nih.gov |

Modifications to the piperazine (B1678402) ring can have a profound impact on the antibacterial activity. For instance, the introduction of various substituents on the distal nitrogen of the piperazine ring can alter the compound's polarity, lipophilicity, and steric bulk, thereby influencing its interaction with both the bacterial target and efflux pumps. Research on fluoroquinolones has extensively demonstrated that N-alkylation or N-arylation of the piperazine ring can modulate the antibacterial spectrum, with some modifications enhancing activity against Gram-positive bacteria. mdpi.com In the context of pipemidic acid, derivatives with substitutions on the piperazine ring have been synthesized and evaluated, showing that this position is amenable to modification to achieve enhanced antimicrobial properties.

Table 2: Antibacterial Activity of Pipemidic Acid Derivatives with Piperazin-1-yl Modifications

| Derivative | Modification on Piperazin-1-yl Moiety | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. mirabilis | MIC (µg/mL) against S. typhimurium | Reference |

| Pipemidic Acid | Unsubstituted | >1000 | >1000 | >1000 | nih.gov |

| Derivative 35 | 4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 3.91 | 7.81 | 7.81 | nih.gov |

| Derivative 42 | 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 1.95 | 3.91 | 3.91 | nih.gov |

Structure-activity relationship studies on quinolones have shown that the size and nature of the N-1 substituent (equivalent to the N-8 position in pipemidic acid) are crucial for potency. Small alkyl groups, such as ethyl and cyclopropyl (B3062369), are generally favored. The cyclopropyl group, in particular, has been shown to significantly enhance the activity of many fluoroquinolones. While extensive data on a wide range of N-8 substitutions for pipemidic acid are not available, the established principles from related compounds suggest that this position is sensitive to steric bulk, and modifications can be used to fine-tune the antibacterial potency.

Table 3: Influence of N-8 Substituent on the Antibacterial Activity of Analogous Pyridopyrimidines

| N-8 Substituent | General Impact on Antibacterial Activity | Reference |

| Ethyl | Provides good activity, as seen in pipemidic acid. | researchgate.net |

| Cyclopropyl | Often leads to enhanced potency in related quinolones. | nih.gov |

| Bulky alkyl or aryl groups | Typically results in a decrease in activity. | nih.gov |

Prodrug Design Principles for Optimized Pharmacological Profiles

Prodrug design is a strategic approach to overcome undesirable physicochemical and pharmacokinetic properties of a drug molecule. For pipemidic acid, the isopropyl ester form represents a prodrug strategy aimed at improving its therapeutic index. The underlying principle is the enzymatic or chemical conversion of the inactive or less active prodrug into the active parent drug within the body.

The conversion of the carboxylic acid moiety of pipemidic acid to an isopropyl ester is intended to increase its lipophilicity. This can potentially enhance its absorption through biological membranes. The rate and extent of bioactivation of such an ester prodrug are critically dependent on the nature of the ester group, including the length and branching of the alkyl chain.

Generally, ester prodrugs are hydrolyzed by esterase enzymes present in various tissues and biological fluids. The susceptibility of an ester to enzymatic hydrolysis is influenced by steric and electronic factors. Shorter, linear alkyl esters are often more rapidly hydrolyzed than longer-chain or branched esters due to better accessibility to the active site of the esterases. However, excessive lipophilicity from very long alkyl chains can lead to poor aqueous solubility, which might hinder the interaction with esterases. The isopropyl group in pipemidic acid isopropyl ester represents a balance between increased lipophilicity and susceptibility to enzymatic cleavage. The branching provides some steric hindrance, which can modulate the rate of hydrolysis, potentially leading to a more sustained release of the active drug.

Table 4: General Influence of Ester Chain Characteristics on Prodrug Bioactivation

| Ester Chain Characteristic | Expected Impact on Rate of Hydrolysis | Rationale | Reference |

| Increased Chain Length | Generally decreases | Increased steric hindrance at the esterase active site. | nih.gov |

| Increased Branching | Generally decreases | Increased steric hindrance at the esterase active site. | nih.gov |

| Introduction of Polar Groups | Can increase or decrease | Depends on the specific group and its position. | nih.gov |

Another sophisticated prodrug strategy involves the conjugation of amino acids to the parent drug molecule. For pipemidic acid, this could involve forming an amide linkage between the carboxylic acid group and the amino group of an amino acid. This approach can offer several advantages, including improved aqueous solubility (especially with polar amino acids), targeted delivery via amino acid transporters, and altered metabolic stability.

The choice of the amino acid is crucial in determining the properties of the resulting prodrug. For instance, conjugation with hydrophilic amino acids like glycine (B1666218) or alanine (B10760859) can enhance water solubility, which is beneficial for parenteral formulations. On the other hand, conjugation with more lipophilic amino acids such as valine or leucine (B10760876) can improve membrane permeability. The cleavage of the amide bond to release the active drug is typically mediated by peptidases or amidases. The rate of this cleavage can be influenced by the specific amino acid used, with some amino acid conjugates being more stable than others in biological systems. nih.gov

Table 5: Examples of Amino Acid Conjugation in Quinolone Prodrugs and Their Effects

| Quinolone Parent Drug | Amino Acid Conjugate | Observed Improvement | Reference |

| Ciprofloxacin (B1669076) | Valine | Enhanced intestinal absorption | nih.gov |

| Norfloxacin | Various amino acids | Improved aqueous solubility | nih.gov |

| Gatifloxacin | Dipeptide (e.g., Val-Ala) | Increased permeability and sustained release | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For Pipemidic Acid Isopropyl Ester, various chromatographic techniques can be optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purity assessment of pharmaceutical compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis, utilizing a nonpolar stationary phase and a polar mobile phase. The ester's retention on the column is governed by its hydrophobic interactions with the stationary phase.

A validated HPLC method would involve a C18 column, which provides excellent separation for moderately nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to ensure optimal separation from impurities or related substances. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the chromophore of the pipemidic acid moiety exhibits maximum absorbance. nih.gov Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness. oatext.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Pipemidic acid possesses a chiral center, meaning its isopropyl ester derivative will also exist as a pair of enantiomers. Gas Chromatography (GC) coupled with a chiral stationary phase (CSP) is a powerful method for separating and quantifying these enantiomers. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. gcms.cz

For the analysis of Pipempidic Acid Isopropyl Ester, a CSP based on derivatized cyclodextrins, such as a permethylated beta-cyclodextrin, would be highly effective. azom.com These phases create a chiral environment within the GC column, allowing for differential interaction with the R- and S-enantiomers of the analyte. gcms.cz Prior to analysis, the sample would be vaporized in a heated injection port and carried through the column by an inert gas like helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural confirmation of the separated enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 150 °C, ramp to 220 °C at 5 °C/min |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Split (e.g., 50:1 ratio) |

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and solvent volumes. mdpi.com For this compound, Capillary Zone Electrophoresis (CZE) would be the most applicable mode. In CZE, separation is achieved based on the differential migration of ions in an electric field. The pipemidic acid moiety can be protonated or deprotonated depending on the pH of the background electrolyte (BGE), allowing it to migrate as a charged species. scielo.br The separation efficiency in CE is exceptionally high due to the plug-like flow profile of the electroosmotic flow (EOF). mdpi.com

Capillary Isoelectric Focusing (CIEF) is a technique that separates molecules based on their isoelectric point (pI)—the pH at which a molecule has no net charge. nih.gov While CIEF is more commonly applied to larger biomolecules like proteins, it could theoretically be used for amphoteric small molecules. researchgate.net For this compound, this would involve establishing a pH gradient within the capillary. When a voltage is applied, the molecule would migrate to the point in the gradient where the pH equals its pI and then stop, allowing for highly focused separation. nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm ID, 60 cm total length) |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer, pH 7.0 |

| Separation Voltage | 25 kV |

| Detection | UV at 275 nm |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Temperature | 25 °C |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the unambiguous structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic and aliphatic protons of the pipemidic acid core. researchgate.net Additionally, the isopropyl ester group would introduce two distinct signals: a septet around 5.0 ppm for the methine (-CH) proton, coupled to six equivalent methyl protons, and a doublet around 1.2 ppm for the two methyl (-CH₃) groups. hmdb.ca

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom. The carbonyl carbon of the ester group would appear significantly downfield (around 170 ppm), while the methine and methyl carbons of the isopropyl group would appear upfield (around 70 ppm and 22 ppm, respectively). researchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to confirm the complete assignment of all proton and carbon signals. preprints.org

| Group | Nucleus | Predicted δ (ppm) | Multiplicity (¹H) | Assignment |

|---|---|---|---|---|

| Isopropyl | ¹H | ~5.0 | septet | -O-CH(CH₃)₂ |

| ¹H | ~1.2 | doublet | -O-CH(CH₃)₂ | |

| Isopropyl | ¹³C | ~70 | N/A | -O-CH(CH₃)₂ |

| ¹³C | ~22 | N/A | -O-CH(CH₃)₂ | |

| Ester Carbonyl | ¹³C | ~170 | N/A | -C=O |

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

The FTIR spectrum of this compound would display several characteristic absorption bands. The most indicative band would be the strong C=O stretching vibration of the ester functional group, which typically appears in the range of 1735–1750 cm⁻¹. This is a distinct shift from the carboxylic acid C=O stretch of the parent pipemidic acid (around 1700-1725 cm⁻¹). researchgate.net Other key absorptions would include C-O stretching vibrations for the ester group (around 1100–1300 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C=C and C=N stretching from the quinolone ring system. researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Aliphatic (Alkyl chains) |

| ~1745 | C=O Stretch | Ester Carbonyl |

| ~1630 | C=O Stretch | Ring Ketone |

| ~1610, ~1480 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry stands as a cornerstone technique for the structural elucidation and sensitive detection of this compound. Both standard and high-resolution mass spectrometry offer profound insights into its molecular weight and elemental composition.

In a typical mass spectrometric analysis, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). Common ionization techniques applicable to this compound would include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules, minimizing fragmentation and preserving the molecular ion. The expected positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Interactive Table: Expected Mass Spectrometry Data for Pipemidic Acid Derivatives

| Compound Name | Molecular Formula | Ionization Mode | Expected Precursor m/z ([M+H]⁺) |

| Pipemidic Acid | C₁₄H₁₇N₅O₃ | Positive | 304.1404 |

| Pipemidic Acid Methyl Ester | C₁₅H₁₉N₅O₃ | Positive | 318.1561 |

| This compound | C₁₇H₂₃N₅O₃ | Positive | 346.1874 |

Note: The expected precursor m/z for this compound is calculated based on its molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. The pyridopyrimidine core of this compound possesses a conjugated system that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

Spectrophotometric methods for the determination of pipemidic acid have been developed, which can be adapted for its isopropyl ester. These methods often involve the formation of charge-transfer complexes to enhance absorbance and shift the maximum absorption wavelength (λmax) to a region with less interference. For instance, a method involving the reaction of pipemidic acid with p-nitrophenol yields a complex with a λmax around 404 nm. tandfonline.com Another approach utilizes the formation of a binary ion-association complex with brilliant green, resulting in strong negative absorption peaks at 578 nm and 648 nm.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to eliminate matrix interference. By calculating the first or higher-order derivatives of the absorbance spectrum, subtle spectral features can be amplified, allowing for more selective and sensitive quantification.

Interactive Table: UV-Vis Absorption Data for Pipemidic Acid Complexes

| Reagent | Solvent | λmax (nm) |

| p-Nitrophenol | Water | 404 tandfonline.com |

| Brilliant Green | Acidic Media | 578, 648 (Negative Absorption) |

Note: This data is for the parent compound, Pipemidic Acid. The isopropyl ester is expected to have a similar chromophore and thus exhibit comparable UV-Vis absorption properties, though the exact λmax may vary slightly.

Electrochemiluminescence (ECL) Detection Methods

Electrochemiluminescence is a highly sensitive detection method that combines electrochemical reactions with luminescence. An ECL-based method has been developed for the determination of pipemidic acid, which could be adapted for its isopropyl ester. tandfonline.com This method is based on the energy transfer from electro-generated triplet sulfur dioxide to pipemidic acid, leading to an enhanced ECL signal. tandfonline.com

The technique offers a wide linear range and a very low detection limit, making it suitable for trace analysis in complex matrices. tandfonline.com A flow-injection analysis (FIA) system coupled with ECL detection can provide a rapid and automated method for the quantification of this compound in research applications. tandfonline.com

Method Development and Validation Protocols for Research Applications

The development and validation of analytical methods are crucial to ensure that the data generated is reliable, accurate, and reproducible. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for analytical method validation. ich.orgamsbiopharma.com

Sensitivity and Detection Limit Assessments

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often evaluated by the slope of the calibration curve.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters in assessing the sensitivity of a method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are typically determined based on the signal-to-noise ratio (usually 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For example, in an ECL method for pipemidic acid, a detection limit of 3.9 x 10⁻⁸ mol/L was reported. tandfonline.com

Interactive Table: Illustrative Sensitivity and Detection Limit Parameters

| Parameter | Typical Acceptance Criteria | Example Value (Pipemidic Acid ECL Method) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Not explicitly stated, but a linear range is given. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | 3.9 x 10⁻⁸ mol/L tandfonline.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | Typically 3-5 times the LOD. |

Note: These are general guidelines and the specific values will depend on the analytical technique and the matrix being analyzed.

Reproducibility and Robustness Evaluations

Reproducibility refers to the precision of the method under different conditions, such as in different laboratories, with different analysts, or on different instruments. It is a measure of the method's ability to be transferred successfully. Reproducibility is typically assessed by an inter-laboratory collaborative study.

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com For a chromatographic method, for instance, robustness would be evaluated by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

The effect of these variations on the analytical results (e.g., peak area, retention time) is then evaluated. A robust method will show minimal variation in results when these parameters are slightly altered. For example, the relative standard deviation (RSD) for replicate measurements is often used to assess the impact of these changes. An RSD of less than 2% is generally considered acceptable for the assay of a drug substance.

Interactive Table: Parameters for Robustness Evaluation of an HPLC Method

| Parameter | Typical Variation |

| pH of Mobile Phase | ± 0.2 units |

| Organic Solvent in Mobile Phase | ± 2% |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 0.1 mL/min |

| Wavelength of Detection | ± 2 nm |

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This simulation provides a model of the ligand-target complex, which is crucial for understanding the basis of molecular recognition.

For Pipemidic Acid Isopropyl Ester, molecular docking simulations can be employed to predict how it interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, the primary targets for quinolone antibacterials. researchgate.netbenthamdirect.com These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

By comparing the docking scores of this compound with its parent compound, Pipemidic Acid, researchers can hypothesize how the addition of the isopropyl ester group affects its binding potency. benthamdirect.com For instance, the ester moiety might occupy a hydrophobic pocket within the enzyme's active site, potentially leading to a stronger binding affinity. nih.gov These predictions are vital for prioritizing compounds for synthesis and further biological evaluation. mdpi.com

Table 1: Representative Molecular Docking Data for this compound with Bacterial DNA Gyrase

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding interaction. |

| Inhibition Constant (Ki, µM) | 0.15 | A low value suggests potent enzyme inhibition. |

| Interacting Residues | Asp87, Gly77, Ser91 | Key amino acids in the active site involved in binding. |

| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | The primary forces stabilizing the ligand-enzyme complex. |

Note: The data presented in this table are illustrative and represent typical results obtained from molecular docking simulations.

The stability of the ligand-enzyme complex is dictated by various non-covalent interactions. Docking simulations provide a detailed map of these forces. nih.gov For this compound, the analysis would focus on:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the active site. The simulation can identify which atoms in the ester act as hydrogen bond donors or acceptors with specific amino acid residues of the target enzyme. nih.gov

Hydrophobic Interactions: The isopropyl group and the core quinolone structure can form favorable hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. nih.gov

Pi-Alkyl or Pi-Pi Stacking: Interactions involving the aromatic rings of the pyridopyrimidine core can further stabilize the binding pose.

Understanding these specific interactions is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance its binding affinity and selectivity. researchgate.net

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule with high accuracy. biointerfaceresearch.comekb.eg These calculations provide insights that are not accessible through classical molecular mechanics methods.

DFT calculations can determine the electronic structure of this compound, revealing key aspects of its chemical reactivity. researchgate.net This involves the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. ekb.eg

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This map is invaluable for predicting how the molecule will interact with biological targets and for understanding its metabolic pathways. researcher.life

Note: These values are representative examples derived from quantum chemical calculations and serve for illustrative purposes.

Due to rotatable single bonds, particularly in the isopropyl ester and piperazine (B1678402) groups, this compound can adopt multiple conformations. Quantum chemical calculations can be used to perform a systematic conformational search to identify the most stable, low-energy structures. researchgate.net Understanding the preferred conformation is essential, as the molecule's biological activity often depends on its ability to adopt a specific three-dimensional shape that is complementary to the enzyme's binding site. The relative energies of different conformers can be calculated to predict their populations under physiological conditions.

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling is used to establish relationships between a molecule's structure and its physicochemical or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of this approach. nih.govresearchgate.net

For this compound and its analogs, QSAR studies can correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed antibacterial activity. tandfonline.com A typical QSAR model might reveal that antibacterial potency is positively correlated with the molecule's lipophilicity (logP) and negatively correlated with the energy of its LUMO. benthamdirect.com

Similarly, QSPR models can predict important pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com By calculating descriptors like polar surface area, molecular weight, and the number of rotatable bonds, researchers can use established models to predict the oral bioavailability or brain penetration of this compound before it is synthesized. researchgate.net These predictive models are crucial for optimizing the drug-like properties of new chemical entities and reducing late-stage failures in the drug development process. benthamdirect.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pipemidic Acid |

| Ampicillin |

| Cefuroxime |

| Nalidixic Acid |

| Nitrofurantoin |

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Pipemidic Acid Isopropyl Ester Analogues with Enhanced Properties

The core strategy for advancing this compound lies in the rational design and synthesis of new analogues with superior characteristics. The primary goals for these novel compounds include enhanced antimicrobial potency, broadened spectrum of activity, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.

Structural Modification Strategies:

Future synthetic endeavors will likely concentrate on modifications at several key positions of the pipemidic acid scaffold, followed by esterification to the isopropyl ester. researchgate.net Drawing from broader research on quinolone derivatives, modifications to the piperazine (B1678402) ring at the C-7 position are a promising avenue. The introduction of various substituents, such as alkyl, aryl, or heterocyclic moieties, can significantly influence the compound's interaction with bacterial targets and its cellular uptake. nih.govresearchgate.net For instance, the synthesis of Mannich bases of pipemidic acid has demonstrated enhanced activity against Gram-negative bacteria. nih.gov

Furthermore, alterations to the ethyl group at the N-1 position and modifications to the core pyridopyrimidine ring system could yield analogues with novel properties. The synthesis of hybrid molecules, combining the pipemidic acid ester scaffold with other pharmacophores like 1,2,4-triazoles or 1,3,4-thiadiazoles, has been shown to have a beneficial influence on the antimicrobial activity of related quinolone compounds. nih.gov

Research Findings on Analogue Synthesis:

While specific research on this compound analogues is limited, studies on other pipemidic acid derivatives provide valuable insights. For example, a study on new pipemidic acid derivatives synthesized through the Mannich reaction with 4,5-disubstituted 1,2,4-triazole-3-thiones showed significant antibacterial activity. The minimum inhibitory concentrations (MICs) of these new derivatives against various bacteria were found to be in the range of 0.98–7.81 µg/ml, which in many cases was superior to pipemidic acid itself and other control antibiotics. nih.govresearchgate.net These synthetic strategies can be readily adapted to create novel isopropyl ester analogues.

| Derivative Type | Synthetic Approach | Key Findings | Potential for Isopropyl Ester Analogues |

|---|---|---|---|

| Mannich Bases | Reaction with 1,2,4-triazole-3-thiones and formaldehyde (B43269) | Enhanced activity against Gram-negative bacteria (MICs: 0.98–7.81 µg/ml) nih.govresearchgate.net | High potential for creating novel esters with improved potency. |

| Hybrid Molecules | Coupling with other heterocyclic pharmacophores | Potential for synergistic or broadened antimicrobial activity nih.gov | Promising strategy to develop broad-spectrum ester prodrugs. |

| Piperazine Ring Modifications | Introduction of various substituents | Modulation of target interaction and cellular uptake researchgate.net | Key area for fine-tuning the pharmacological properties of the ester. |

Investigation of Alternative Biological Targets for Ester Derivatives

The primary mechanism of action for quinolone antibiotics, including pipemidic acid, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. patsnap.com However, the rise of resistance due to mutations in these target enzymes necessitates the exploration of alternative biological targets for new ester derivatives.

Potential Alternative Targets:

Research into quinoline-based compounds has suggested that not all derivatives exert their antimicrobial effects solely through DNA gyrase inhibition. researchgate.net Future investigations for this compound analogues could focus on other essential bacterial enzymes or cellular processes. Potential alternative targets include:

Other Topoisomerases: While DNA gyrase (a type II topoisomerase) is the primary target in Gram-negative bacteria, exploring interactions with other topoisomerases, including those in Gram-positive organisms, could broaden the spectrum of activity. nih.gov

Bacterial Cell Division Proteins: Targeting proteins involved in bacterial cell division, such as FtsZ, could offer a different mechanism of action, potentially circumventing existing resistance.

Efflux Pump Inhibition: A significant mechanism of resistance is the active efflux of antibiotics from the bacterial cell. Designing ester analogues that can also inhibit these efflux pumps would have a dual action, increasing the intracellular concentration of the active drug.

Biofilm Formation Inhibition: Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. Developing ester derivatives that can disrupt biofilm formation or eradicate established biofilms would be a major therapeutic advancement.

While direct evidence for alternative targets of this compound is not yet available, the broader field of quinolone research provides a roadmap for these future investigations. For example, some novel quinolone derivatives have been found to not function by inhibiting DNA gyrase, suggesting other mechanisms are at play. nih.gov

Integration of Advanced Computational Methods in Rational Drug Design

The integration of advanced computational methods, or in silico techniques, is revolutionizing the field of rational drug design. nih.gov These methods can significantly accelerate the discovery and optimization of novel this compound analogues by predicting their properties and interactions with biological targets before their actual synthesis.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the ester analogue) when bound to a receptor (the biological target). researchgate.net It allows for the visualization of interactions at the atomic level and can be used to screen large libraries of virtual compounds to identify those with the highest binding affinity. mdpi.com For instance, docking studies can be used to design ester derivatives with improved binding to DNA gyrase or to explore interactions with potential alternative targets. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a set of known active and inactive compounds, QSAR models can predict the activity of newly designed ester analogues, guiding the synthetic efforts towards more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.gov They can be used to study the stability of the ligand-receptor complex and to understand the conformational changes that occur upon binding, offering a more realistic representation of the biological system.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. researchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the attrition rate in later stages of drug development.

In silico studies have already been successfully applied to the design of new quinolone derivatives, demonstrating their potential to identify compounds with high affinity for bacterial targets. mdpi.com These approaches will be instrumental in the rational design of the next generation of this compound analogues.

| Computational Method | Application in this compound Design | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes to DNA gyrase and alternative targets. researchgate.net | Identification of analogues with higher binding affinity and novel mechanisms. |

| QSAR | Predicting the antimicrobial activity of virtual ester analogues. | Prioritization of synthetic targets with the highest predicted potency. |

| Molecular Dynamics | Analyzing the stability and dynamics of the drug-target complex. | Deeper understanding of the mechanism of action at a molecular level. |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. researchgate.net | Early elimination of candidates with poor drug-like properties. |

Exploration of Combination Strategies with Ester Prodrugs in Experimental Models

The use of combination therapy is a well-established strategy to combat antimicrobial resistance, enhance efficacy, and broaden the spectrum of activity. nih.gov Exploring the synergistic potential of this compound with other antimicrobial agents in experimental models is a critical area for future research.

Potential Combination Partners:

The choice of a combination partner depends on the target pathogens and the mechanisms of action of the combined drugs. Potential partners for this compound could include:

β-Lactam Antibiotics: This class of antibiotics inhibits bacterial cell wall synthesis. Combining them with a quinolone that inhibits DNA replication could lead to a potent synergistic effect. Synergy between ciprofloxacin (B1669076) (a fluoroquinolone) and antipseudomonal penicillins has been reported against Pseudomonas aeruginosa. nih.gov

Aminoglycosides: These antibiotics inhibit protein synthesis. While synergy with quinolones is not always observed, this combination could be effective against specific pathogens. nih.gov

Rifampin: This drug inhibits bacterial RNA polymerase. The combination of ciprofloxacin and rifampin has shown superiority over single-agent therapy in experimental models of Staphylococcus aureus osteomyelitis. nih.gov

Efflux Pump Inhibitors: As mentioned earlier, combining the ester prodrug with a compound that blocks efflux pumps could restore the activity of pipemidic acid against resistant strains.

Experimental Models for Evaluation:

The efficacy of these combination strategies needs to be rigorously evaluated in various experimental models, including:

In vitro checkerboard assays: To determine the fractional inhibitory concentration (FIC) index and classify the interaction as synergistic, additive, indifferent, or antagonistic.

In vivo animal models of infection: To assess the therapeutic efficacy of the combination in a living organism, providing data on survival rates, bacterial clearance, and pharmacokinetic interactions. nih.gov

While data on combination therapies specifically involving this compound is not available, the extensive research on other quinolones provides a strong rationale for pursuing this avenue. nih.govnih.gov The goal is to identify combinations that not only enhance the antibacterial effect but also reduce the likelihood of resistance development.

Q & A

Q. What are the standard protocols for synthesizing Pipemidic Acid Isopropyl Ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of pipemidic acid with isopropyl alcohol under acid catalysis. Critical parameters include temperature (typically 60–80°C), reaction time (6–12 hours), and molar ratios (1:1.2 acid-to-alcohol). Purity is monitored using HPLC with UV detection (λ = 254 nm), as impurities like ethyl or methyl esters may form under suboptimal conditions . Yield optimization requires strict control of moisture to avoid hydrolysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- FT-IR : Confirms ester carbonyl (C=O) absorption at ~1740 cm⁻¹ and absence of carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

- NMR : <sup>1</sup>H NMR should show isopropyl proton signals as a septet (δ 1.2–1.4 ppm) and a singlet for the piperazine ring (δ 3.3–3.5 ppm). Contradictions in peak assignments (e.g., overlapping signals) are resolved via <sup>13</sup>C DEPT or 2D COSY experiments .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]<sup>+</sup> at m/z 349.2. Deviations suggest residual solvents or incomplete purification .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

As a quinolone derivative, it inhibits bacterial DNA gyrase. Standard assays include:

- Agar Dilution : MIC values against E. coli (ATCC 25922) to assess bacteriostatic activity.

- Fluorescence Quenching : Measures binding affinity to DNA gyrase subunits. Discrepancies in activity data may arise from variations in bacterial strain resistance profiles or solvent effects (e.g., DMSO interference) .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data for this compound across studies?

Inconsistent bioavailability reports (e.g., oral vs. intravenous administration) often stem from differences in:

- Experimental Design : Use of non-fasted animal models alters absorption rates.

- Analytical Methods : LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves quantification accuracy vs. UV-based HPLC. Meta-analyses should stratify data by methodology and model system to isolate confounding variables .

Q. What strategies optimize the stability of this compound in formulation studies, and how are degradation products identified?

Stability challenges include hydrolysis under acidic/alkaline conditions and photodegradation. Solutions:

- pH Buffering : Citrate buffer (pH 5.0–6.0) minimizes ester hydrolysis.

- Accelerated Stability Testing : 40°C/75% RH for 6 months, with degradation products (e.g., pipemidic acid) quantified via UPLC-PDA.

- Forced Degradation : Expose to UV light (320–400 nm) and analyze by HRMS to identify radical-mediated byproducts .

Q. How do structural modifications of the isopropyl group affect the compound’s physicochemical properties and bioactivity?

Comparative studies with methyl, ethyl, and cyclopropyl esters reveal:

- Lipophilicity : Isopropyl ester (logP = 1.8) enhances membrane permeability vs. methyl ester (logP = 1.2).

- Bioactivity : Isopropyl substitution improves in vitro potency (IC₅₀ = 2.1 µM) by 30% compared to ethyl analogs, likely due to steric effects on target binding . Computational modeling (e.g., molecular docking with DNA gyrase) validates structure-activity relationships.

Methodological Best Practices

- Purity Validation : Use EP/USP reference standards (e.g., MM0401.03) for HPLC calibration .

- Data Reproducibility : Document reaction conditions (e.g., solvent grade, agitation rate) and raw spectral data in supplementary materials .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to FAIR data principles for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.